molecular formula C15H13N3O2 B073431 N-Aminodiphenylhydantoin CAS No. 1224-08-4

N-Aminodiphenylhydantoin

Cat. No. B073431
CAS RN: 1224-08-4
M. Wt: 267.28 g/mol
InChI Key: WDASILDKNHAVRK-UHFFFAOYSA-N
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Description

N-Aminodiphenylhydantoin is a chemical compound . It is a new hydantoin derivative with anticonvulsant activity .


Synthesis Analysis

The synthesis of hydantoins, including N-Aminodiphenylhydantoin, often involves solvent-free conditions . The process typically involves the reaction of various α-amino acids with allyl isothiocyanate .


Molecular Structure Analysis

The molecular structure of N-Aminodiphenylhydantoin can be analyzed using techniques such as NMR spectroscopy . This method can provide atomic resolution information on the binding interfaces, intermolecular affinity, and binding-induced conformational changes .


Chemical Reactions Analysis

The chemical reactions involving N-Aminodiphenylhydantoin can be analyzed using various methods. For instance, the Kjeldahl method can be used for the quantitative determination of a sample’s organic nitrogen . Additionally, reactive chemicals analysis can provide insights into the reaction rates and control mechanisms .


Physical And Chemical Properties Analysis

The physical and chemical properties of N-Aminodiphenylhydantoin can be analyzed using various techniques. These include melting point analysis, molecular weight determination, BET surface area analysis of nanoparticles, dynamic light scattering, and zeta potential analysis .

Scientific Research Applications

Antibacterial and Antifungal Applications

Hydantoins and their derivatives, including 3-amino-5,5-diphenylimidazolidine-2,4-dione, have shown potent antibacterial and antifungal activities . The compounds synthesized in the study were found to have good antibacterial and antifungal activity equivalent to the standards used .

Anticonvulsant Applications

The hydrophobic and lipophilic regions of these compounds are responsible for their powerful anticonvulsant action . This suggests that 3-amino-5,5-diphenylimidazolidine-2,4-dione could potentially be used in the treatment of convulsive disorders.

Antitumor Applications

Hydantoins, including 3-amino-5,5-diphenylimidazolidine-2,4-dione, have been used as antitumor agents . This suggests potential applications in cancer treatment.

Antiarrhythmic Applications

Hydantoins have been widely used as antiarrhythmic agents . This suggests that 3-amino-5,5-diphenylimidazolidine-2,4-dione could potentially be used in the treatment of arrhythmias.

Antioxidant Applications

Some derivatives of 3-amino-5,5-diphenylimidazolidine-2,4-dione have shown antioxidant properties . This suggests potential applications in conditions where oxidative stress plays a role.

Anti-HIV Applications

Recent research has shown a different and novel cytotoxic activity of hydantoins and its derivatives, i.e. anti HIV . This suggests that 3-amino-5,5-diphenylimidazolidine-2,4-dione could potentially be used in the treatment of HIV.

Future Directions

Future research directions could involve the use of hydrogels for the treatment of oral and maxillofacial diseases , as well as the development of antifungal nanomaterials . Additionally, the development of scientific paper recommendation systems could help identify technologically relevant papers .

properties

IUPAC Name

3-amino-5,5-diphenylimidazolidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O2/c16-18-13(19)15(17-14(18)20,11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10H,16H2,(H,17,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDASILDKNHAVRK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2(C(=O)N(C(=O)N2)N)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10153591
Record name N-Aminodiphenylhydantoin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10153591
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

39.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24832774
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

N-Aminodiphenylhydantoin

CAS RN

1224-08-4
Record name N-Aminodiphenylhydantoin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001224084
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Aminodiphenylhydantoin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10153591
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is known about the structural characteristics of N-Aminodiphenylhydantoin?

A1: N-Aminodiphenylhydantoin (3-amino-5,5-diphenylimidazolidine-2,4-dione) crystallizes with two independent molecules in the asymmetric unit. [] These molecules show variation in the dihedral angles formed between the phenyl groups and the five-membered rings. [] This structural information is crucial for understanding its interactions and potential biological activity.

Q2: Are there any studies on the hydrogen bonding patterns of N-Aminodiphenylhydantoin?

A3: Yes, research has revealed that N-Aminodiphenylhydantoin molecules engage in N—H⋯O hydrogen bonding. [] This interaction leads to the formation of columnar units within the crystal structure, characterized by approximate fourfold rotational symmetry around axes parallel to b. [] Understanding these interactions is crucial for comprehending the compound's physical properties and potential applications.

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